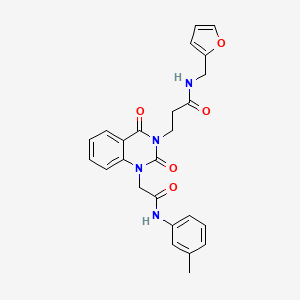

![molecular formula C21H26N2O6 B2591231 Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1219904-14-9](/img/structure/B2591231.png)

Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

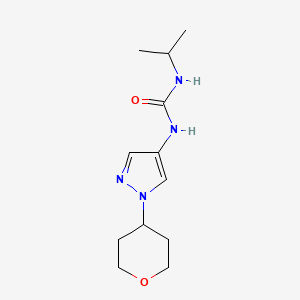

The compound “Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . Also, direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 5-bromo-benzo[d][1,3]dioxole with PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130 °C has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of compound was studied by thermogravimetric analysis .Applications De Recherche Scientifique

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent. The benzo[d][1,3]dioxol-5-yl group is a common feature in molecules with anticancer properties . Research has shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate, pancreatic, and acute lymphoblastic leukemia cell lines . The structure–activity relationship studies suggest that modifications to the compound could lead to more potent analogs for cancer treatment.

Tubulin Polymerization Modulation

The compound’s core structure is related to molecules that affect microtubule assembly, which is a significant target for anticancer agents . By modulating tubulin polymerization, these compounds can cause mitotic blockade and cell death, making them valuable in the development of new anticancer therapies.

Biochemical Reagent for Synthesis

In organic chemistry, the compound can serve as a reagent for synthesizing various functionalized molecules. The benzo[d][1,3]dioxol-5-yl group, in particular, is a versatile moiety that can be incorporated into other compounds to confer desired biological activities or physical properties .

Pharmacological Research

Compounds with the benzo[d][1,3]dioxol-5-yl group have been used in pharmacological research to develop new drugs. They have applications in treating conditions like rheumatic diseases, rheumatoid arthritis, and osteoarthritis due to their anti-inflammatory properties .

Modulation of ATP-Binding Cassette Transporters

Derivatives of this compound have been studied as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the movement of various molecules across cellular membranes and are involved in multidrug resistance, making them a target for cystic fibrosis treatment.

Structure–Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand how structural changes can affect biological activity. This is crucial for designing more effective drugs with fewer side effects. The compound’s diverse functional groups make it an excellent candidate for such studies .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target microtubules and their component protein, tubulin .

Mode of Action

Similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

Compounds with similar structures have been reported to affect the cell cycle, particularly causing arrest at the s phase .

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells .

Orientations Futures

The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides of synthetic as well as biological importance . Also, the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules are being explored .

Propriétés

IUPAC Name |

ethyl 4-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-2-27-20(25)6-5-19(24)22-7-9-23(10-8-22)21(26)16-12-15(16)14-3-4-17-18(11-14)29-13-28-17/h3-4,11,15-16H,2,5-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVISUSWSHHIJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

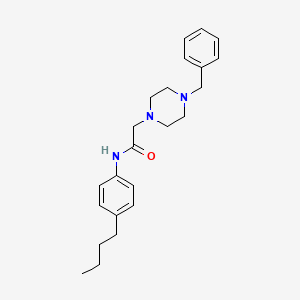

![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)

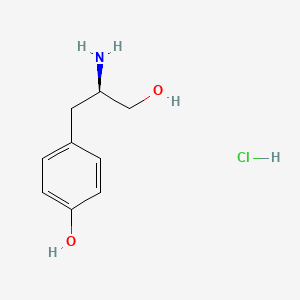

![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)

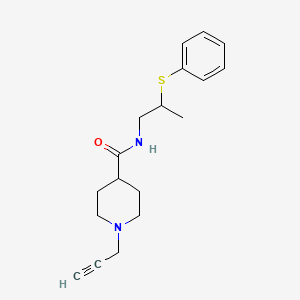

![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)

![Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2591162.png)

![diethyl 3-methyl-5-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2591163.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2591169.png)

![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)